molecular formula C14H13N3O2 B1348638 Benzeneethanol, 3-(2H-benzotriazol-2-yl)-4-hydroxy- CAS No. 96549-95-0

Benzeneethanol, 3-(2H-benzotriazol-2-yl)-4-hydroxy-

Cat. No. B1348638
CAS RN: 96549-95-0
M. Wt: 255.27 g/mol
InChI Key: CHKKZILXOJVMAD-UHFFFAOYSA-N
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Patent
US04611061

Procedure details

In a like manner there are prepared 2-(2'-Hydroxy-5'-hydroxyethylphenyl)-5-chloro-2H-benzotriazole, 2-(2'-Hydroxy-5'-hydroxypropylphenyl)-5-chloro-2H-benzotriazole and 2-(2'-Hydroxy-5'-hydroxypropylphenyl)-2H-benzotriazole from which the corresponding methacrylyloxyalkylphenyl-2H-benzotriazoles are readily prepared in good yield and purity following the general procedures set forth above.
Name
2-(2'-Hydroxy-5'-hydroxyethylphenyl)-5-chloro-2H-benzotriazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(2'-Hydroxy-5'-hydroxypropylphenyl)-5-chloro-2H-benzotriazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(2'-Hydroxy-5'-hydroxypropylphenyl)-2H-benzotriazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
methacrylyloxyalkylphenyl-2H-benzotriazoles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][OH:10])=[CH:4][C:3]=1[N:11]1[N:15]=[C:14]2[CH:16]=[CH:17][C:18](Cl)=[CH:19][C:13]2=[N:12]1.OC1C=CC(CCCO)=CC=1N1N=C2C=CC(Cl)=CC2=N1.OC1C=CC(CCCO)=CC=1N1N=C2C=CC=CC2=N1>>[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][OH:10])=[CH:4][C:3]=1[N:11]1[N:15]=[C:14]2[CH:16]=[CH:17][CH:18]=[CH:19][C:13]2=[N:12]1

Inputs

Step One
Name
2-(2'-Hydroxy-5'-hydroxyethylphenyl)-5-chloro-2H-benzotriazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=C(C=C1)CCO)N1N=C2C(=N1)C=CC(=C2)Cl
Name
2-(2'-Hydroxy-5'-hydroxypropylphenyl)-5-chloro-2H-benzotriazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=C(C=C1)CCCO)N1N=C2C(=N1)C=CC(=C2)Cl
Name
2-(2'-Hydroxy-5'-hydroxypropylphenyl)-2H-benzotriazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=C(C=C1)CCCO)N1N=C2C(=N1)C=CC=C2
Name
methacrylyloxyalkylphenyl-2H-benzotriazoles
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are readily prepared
CUSTOM
Type
CUSTOM
Details
in good yield

Outcomes

Product
Name
Type
Smiles
OC1=C(C=C(C=C1)CCO)N1N=C2C(=N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.